molecular formula C11H11N3O B13205431 (E)-N'-Hydroxy-5-methylisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-5-methylisoquinoline-1-carboximidamide

Cat. No.: B13205431
M. Wt: 201.22 g/mol
InChI Key: IQHKPGSWUWSECK-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxy group, a methyl group, and a carboximidamide group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylisoquinoline-1-carboxylic acid with hydroxylamine under acidic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to yield the desired compound.

Industrial Production Methods

Industrial production of (E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the methyl group at the 5-position.

    5-Methylisoquinoline-1-carboximidamide: Lacks the hydroxy group.

    Isoquinoline-1-carboximidamide: Lacks both the hydroxy and methyl groups.

Uniqueness

(E)-N’-Hydroxy-5-methylisoquinoline-1-carboximidamide is unique due to the presence of both the hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N'-hydroxy-5-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H11N3O/c1-7-3-2-4-9-8(7)5-6-13-10(9)11(12)14-15/h2-6,15H,1H3,(H2,12,14)

InChI Key

IQHKPGSWUWSECK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=CN=C(C2=CC=C1)/C(=N\O)/N

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)C(=NO)N

Origin of Product

United States

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